ALK5 Inhibitor II (hydrochloride) is a selective inhibitor of the activin receptor-like kinase 5, which plays a critical role in the signaling pathways of the transforming growth factor-beta family of cytokines. These cytokines are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting ALK5, this compound can modulate TGF-beta signaling, which has implications for treating fibrotic diseases and certain cancers.
ALK5 Inhibitor II falls under the category of small molecule inhibitors and is specifically classified as a protein kinase inhibitor. It selectively targets the ALK5 receptor, which is part of the serine/threonine kinase family involved in TGF-beta signaling pathways.
The synthesis of ALK5 Inhibitor II involves several chemical reactions that typically include:
The synthesis may utilize techniques such as:
ALK5 Inhibitor II has a complex molecular structure characterized by a naphthyridine core with various substituents that enhance its potency against ALK5.
The compound's structural features allow it to fit into the ATP-binding site of the ALK5 receptor, thereby inhibiting its activity effectively .
ALK5 Inhibitor II primarily functions through competitive inhibition of ALK5. Key reactions include:
In biochemical assays, concentrations leading to half-maximal inhibitory effects (IC50) have been reported as follows:
ALK5 Inhibitor II inhibits TGF-beta signaling by blocking the phosphorylation activity of ALK5 on Smad proteins. This inhibition prevents Smad2 and Smad3 from translocating to the nucleus, thereby blocking gene transcription associated with fibrosis and tumor progression.
Experimental evidence shows that treatment with ALK5 Inhibitor II leads to decreased levels of phosphorylated Smad2, indicating effective blockade of TGF-beta signaling pathways .
Relevant analyses include high-performance liquid chromatography for purity assessment and stability testing under various conditions .
ALK5 Inhibitor II is primarily used in research settings to study TGF-beta signaling pathways. Its applications include:
Transforming Growth Factor-β (TGF-β) is a ubiquitously expressed cytokine with dualistic roles in physiological regulation and disease pathogenesis. Structurally conserved as three isoforms (TGF-β1, β2, β3), it is synthesized as a latent complex requiring proteolytic or mechanical activation for functionality [2] [6]. In cellular homeostasis, TGF-β maintains tissue integrity by:
In pathological contexts, TGF-β signaling becomes dysregulated:
Activin Receptor-Like Kinase 5 (ALK5/TβRI) is the primary type I receptor for canonical TGF-β signaling. Its molecular architecture includes:
Table 1: Key Structural and Functional Features of ALK5
Domain | Residues | Function | Ligand Specificity |
---|---|---|---|
Extracellular | Cys-rich | Ligand binding | TGF-β1/β3 > TGF-β2 |
GS Domain | 185–220 | TβRII docking/activation | Phosphorylation-dependent |
Kinase Domain | 280–503 | SMAD2/3 phosphorylation | ATP-competitive site |
Upon TGF-β binding, ALK5 forms a heterotetrameric complex with TβRII, leading to:
Selective inhibition of ALK5 over other ALK isoforms (e.g., ALK1/2) is achievable due to steric constraints around Ser²⁸⁰, exploited by small-molecule inhibitors like ALK5 Inhibitor II [9].
Table 2: Selectivity Profile of Representative ALK5 Inhibitors
Compound | ALK5 IC₅₀ (nM) | Selectivity vs. ALK1 | Selectivity vs. p38α |
---|---|---|---|
ALK5 Inhibitor II | 4 (autophosphorylation) | >100-fold | >16 µM IC₅₀ |
SD-208 | 49 | >50-fold | >10-fold |
Galunisertib (LY2157299) | 56 | Moderate | High |
EW-7203 | 9.26 | >400-fold | >400-fold |
Pharmacological ALK5 inhibition offers precision modulation of TGF-β pathways with advantages over broad ligand-targeting approaches:
Metastasis suppression occurs via EMT inhibition; RepSox (ALK5 Inhibitor II) downregulates Snail/Slug and upregulates E-cadherin [6] [10].
Metabolic Dysregulation Correction:
ALK5 inhibitors normalize TGF-β-driven Warburg effects (e.g., enhanced glycolysis) and glutaminolysis in tumor cells [5] [8].
Regenerative Medicine:
Structural insights into ALK5's ATP-binding pocket (e.g., interactions with His²⁸³) continue to guide the development of isoform-selective inhibitors with optimized pharmacokinetic profiles [4] [9].
Table 3: Alternative Nomenclature for ALK5 Inhibitor II Hydrochloride
Synonym | Identifier Type | Source |
---|---|---|
RepSox | Common name | [7] [10] |
E-616452 | Research code | [4] |
SJN-2511 | Research code | [10] |
2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine | Chemical name | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7